Swietenocoumarin B

Description

Overview of Coumarin (B35378) Derivatives in Natural Products

Coumarins represent a vast and diverse family of secondary metabolites that are widely distributed in the plant kingdom, as well as in some fungi and bacteria. nih.gov These compounds are derivatives of a benzopyran-2-one structure and are biosynthesized in plants primarily through the shikimic acid pathway from the amino acid phenylalanine. nih.gov The core coumarin skeleton can be substituted in numerous ways, leading to a wide array of derivatives, including simple coumarins, furanocoumarins, and pyranocoumarins. This structural diversity is a key factor in their broad range of biological activities, which has made them a focal point of research in fields such as pharmacology and medicinal chemistry. nih.gov

Significance of Furanocoumarins in Phytochemistry

Furanocoumarins are a significant subclass of coumarins characterized by the fusion of a furan (B31954) ring to the benzopyran-2-one nucleus. This fusion can result in either linear or angular isomers, adding to their structural complexity. In the realm of phytochemistry, furanocoumarins are recognized for their crucial role in plant defense mechanisms against herbivores and pathogens. The presence of the furan ring generally increases the lipophilicity and chemical reactivity of the coumarin molecule, often leading to potent and distinct biological effects.

Contextualization of Swietenocoumarin B within Furanocoumarin Research

This compound is a specific furanocoumarin that has been isolated from several plant species, notably within the Meliaceae and Rutaceae families. It is often found alongside other related coumarins. ijpbs.comuchile.cl Research focusing on this compound and its analogs is valuable for understanding the structure-activity relationships within the broader class of furanocoumarins. Studies have identified this compound in plants such as Chloroxylon swietenia and Esenbeckia grandiflora. ijpbs.comuchile.cl

Research Findings on this compound

Investigations into the properties of this compound have revealed several notable biological activities.

A study involving a library of phytochemicals identified this compound, sourced from Chloroxylon swietenia, as an inhibitor of ketohexokinase C (KHKC), with a half-maximal inhibitory concentration (IC50) of 58.4 μM. nih.gov

In research exploring larvicidal agents against the mosquito Aedes aegypti, a mixture containing this compound and pimpinellin (B192111), isolated from Esenbeckia grandiflora, demonstrated moderate activity with a median lethal concentration (LC50) value of 62.23 ppm. tandfonline.comtandfonline.com

Related Furanocoumarins from Natural Sources

A number of furanocoumarins structurally related to this compound have been isolated from various plant species. The table below provides a summary of some of these compounds and their natural sources.

| Compound Name | Natural Source(s) |

| Swietenocoumarin A | Chloroxylon swietenia ijpbs.com |

| Swietenocoumarin C | Chloroxylon swietenia ijpbs.com |

| Swietenocoumarin D | Chloroxylon swietenia ijpbs.com |

| Swietenocoumarin E | Chloroxylon swietenia ijpbs.com |

| Swietenocoumarin F | Chloroxylon swietenia, Dorstenia gigas ijpbs.comresearchgate.net |

| Furanopinnarin | Dorstenia gigas researchgate.net |

| Isoimperatorin | Dorstenia gigas researchgate.net |

| Oxypeucedanin | Dorstenia gigas researchgate.net |

Phytochemical Composition of Swietenia mahagoni

Swietenia mahagoni, a plant in the same family as some sources of Swietenocoumarins, has been the subject of phytochemical analysis. These studies have identified a range of compound classes, although not specifically this compound.

A qualitative analysis of a methanolic extract of S. mahagoni leaves revealed the presence of several classes of phytochemicals. nih.gov

| Phytochemical Class | Presence in S. mahagoni Leaf Extract nih.gov |

| Alkaloids | Strong Positive |

| Flavonoids | Strong Positive |

| Saponins | Strong Positive |

| Phenols | Strong Positive |

| Triterpenoids | Strong Positive |

| Glycosides | Strong Positive |

| Tannins | Strong Positive |

| Carbohydrates | Strong Positive |

| Steroids | Moderate Positive |

| Amino acids and Protein | Moderate Positive |

| Oils | Negative |

Quantitative analysis of the leaves and winged seeds of S. mahagoni has provided the following data:

| Phytochemical | Content in Leaves cpu.edu.ph | Content in Winged Seeds cpu.edu.ph |

| Alkaloids | 4.204 ± 0.3 % | 2.414 ± 0.3 % |

| Flavonoids | 10.35 ± 0.7 % | 6.880 ± 0.3% |

| Tannins | 0.585 ± 0.1 pg/mL | 0.270 ± 0.003 pg/mL |

| Cardiac Glycosides | 33.6 ± 0.9 pg/mL | 32.6± 1 pg/mL |

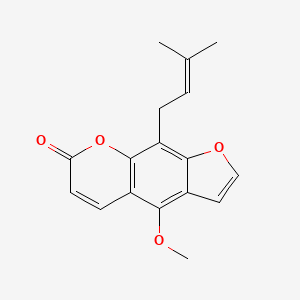

Structure

3D Structure

Properties

CAS No. |

64652-23-9 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

4-methoxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H16O4/c1-10(2)4-5-12-16-13(8-9-20-16)15(19-3)11-6-7-14(18)21-17(11)12/h4,6-9H,5H2,1-3H3 |

InChI Key |

UZXMLGUMBQQVME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Swietenocoumarin B

Plant Sources and Botanical Distribution

The distribution of Swietenocoumarin B is not ubiquitous; rather, it has been specifically isolated from a few plant genera, namely Dorstenia, Chloroxylon, and Esenbeckia. These plants are found in diverse geographical locations, indicating the compound's presence across different ecosystems.

Isolation from Dorstenia Species (e.g., Dorstenia gigas, Dorstenia foetida)

This compound has been identified in the genus Dorstenia, which belongs to the Moraceae family. scielo.org.mxscielo.org.mx Notably, it has been isolated from the leaves and twigs of Dorstenia gigas, a species endemic to Socotra Island in Yemen. scielo.org.mxscielo.org.mxresearchgate.net Research has also documented the presence of this compound in Dorstenia foetida, another species within this genus. scielo.org.mxscielo.org.mx The genus Dorstenia is recognized as a rich source of various prenylated and geranylated flavonoids and coumarin (B35378) derivatives. researchgate.net

Isolation from Chloroxylon swietenia (Rutaceae)

Chloroxylon swietenia, a moderate-sized deciduous tree from the Rutaceae family, is another significant natural source of this compound. ijpbs.comjddtonline.info This plant, commonly known as East Indian satinwood, is distributed in India and Sri Lanka. ijpbs.com The bark of C. swietenia has been found to contain a variety of coumarins, including this compound. jddtonline.inforesearchgate.net Phytochemical investigations of this plant have revealed the presence of numerous other compounds, such as alkaloids, lignans, and terpenoids. ijpbs.comresearchgate.net

Isolation from Esenbeckia Species (e.g., Esenbeckia grandiflora, Esenbeckia alata)

The genus Esenbeckia, also belonging to the Rutaceae family, is a known source of this compound. Specifically, the compound has been isolated from the roots of Esenbeckia grandiflora. tandfonline.comresearchgate.netresearchgate.net This species has been the subject of phytochemical studies that have identified a range of coumarin derivatives. tandfonline.comresearchgate.netbjherbest.com this compound has also been reported in Esenbeckia alata. uchile.cl

Extraction and Purification Methodologies

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction and is followed by purification to obtain the compound in a pure form.

Maceration and Solvent Partitioning Techniques

The initial step in isolating this compound from plant material typically involves extraction through maceration. tandfonline.com This process entails soaking the dried and pulverized plant parts, such as roots or bark, in a solvent. For instance, the roots of Esenbeckia grandiflora have been extracted using 90% ethanol. tandfonline.com

Following the initial extraction, the crude extract is subjected to solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. A common procedure involves dissolving the crude extract in a methanol/water mixture and then successively extracting it with solvents of increasing polarity, such as hexane (B92381) and chloroform. tandfonline.com This partitioning helps to separate compounds into different fractions based on their chemical properties.

Chromatographic Fractionation for Isolation

After solvent partitioning, the resulting fractions are further purified using chromatographic techniques. tandfonline.com Chromatography is a powerful method for separating the components of a mixture. wisdomlib.org Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method. The fraction containing this compound is applied to the column and eluted with a solvent system, such as hexane with increasing amounts of ethyl acetate (B1210297). tandfonline.com

Further purification can be achieved using preparative Thin-Layer Chromatography (TLC) or other high-performance chromatographic methods. tandfonline.com The purity of the isolated fractions is monitored throughout the process, often using analytical TLC. tandfonline.com The final step may involve recrystallization to obtain the pure crystalline this compound. tandfonline.com

Table of Plant Sources for this compound

| Plant Species | Family | Part(s) Used for Isolation |

|---|---|---|

| Dorstenia gigas | Moraceae | Leaves and twigs scielo.org.mxscielo.org.mxresearchgate.net |

| Dorstenia foetida | Moraceae | Not specified scielo.org.mxscielo.org.mx |

| Chloroxylon swietenia | Rutaceae | Bark jddtonline.inforesearchgate.net |

| Esenbeckia grandiflora | Rutaceae | Roots tandfonline.comresearchgate.netresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Swietenocoumarin F |

| Furanopinnarin |

| Dimethoxychalpensin |

| Isoimperatorin |

| Cnidilin |

| Oxypeucedanin |

| Byakangelicin |

| Psoralen (B192213) |

| Isopimpinellin |

| 5-Methoxychalepensin |

| Turbinatocoumarin |

| Malonylturbinatocoumarin |

| Phellopterin |

| Chalepin |

| Daphnetin 7-methyl-8-(3,3-dimethylallyl) ether |

| Pimpinellin (B192111) |

| 5-Senecioylxanthotoxin |

| 3-(1',1')-dimethylallylcolumbianetin |

| Xanthotoxin |

| 5-(1'-hydroxyisopentenyl)bergapten |

| Sitosterol |

| Sitostenone |

| Umbelliferone (B1683723) |

| Scopoletin |

| Alloimperatorin |

| 3,8-dimethoxyfuro[3,2-g]coumarin |

| Columbianetin |

| Xylotenin |

| 7-demethyl suberosin |

| Luvangetin |

| Aesculetin dimethyl ether |

| Nodakenetin |

| Swietenol |

| Alloxanthoxyletin |

| Swietenone |

| Rutamarin |

| Bergaptan |

| Heliettin |

| Swietenocoumarin A |

| Swietenocoumarin C |

| Swietenocoumarin D |

| Swietenocoumarin E |

| Demethylluvangetin |

| Suberosin |

| Swietenocoumarin G-I |

| 6-(2',3'-dihydroxy-3-methylbutyl)-8-prenylumbelliferone |

| Cumarindiole |

| Hinokinin |

| Savinin |

| Collinusin |

| Syringaresinol |

| p-Hydroxy methyl cinnamate |

| 2,4-Dihydroxy 5-prenyl cinnamic acid |

| Isoquercetrin |

| Gossypetin-8-O-β-D glucopyronoside 3-Sulphate |

| Geraniol |

| Geranyl acetate |

| α-pinene |

| α-terpinene |

| Limonene |

| Δ3–carene |

| α-phellandrene |

| α-terpineol |

| Linalool |

| Myrcene |

| Alloocimene |

| Cis-β-ocimenes |

| β-pinenes |

| Copaene |

| β-caryophyllene oxide |

| Iso-caryophyllene oxide |

| Germacrene-D |

| β-bourbonene |

| β-caryophyllene |

| α-humulene |

| δ-cadenene |

| E-nerolidol |

Chemical Synthesis and Derivatization of Swietenocoumarin B and Analogs

Total Synthesis Approaches for Furanocoumarins

The total synthesis of furanocoumarins, the chemical class to which Swietenocoumarin B belongs, can be approached through various synthetic routes. These strategies often involve the construction of the core coumarin (B35378) scaffold followed by the annulation of the furan (B31954) ring, or vice versa.

One common strategy for coumarin synthesis is the Perkin reaction , which can be adapted for furanocoumarin synthesis. For instance, a modified Perkin reaction using a cesium acetate (B1210297) (CsOAc) promoter has been effectively used in the synthesis of brominated methoxycoumarins, which are key intermediates for more complex coumarins. mdpi.com This approach could theoretically be applied to construct the core of this compound.

Another powerful method is the Heck reaction , which has been utilized in a one-pot domino Heck/dehydration reaction to synthesize coumarin derivatives with isoprene (B109036) side chains, such as trans-dehydroosthol and citrubuntin. mdpi.comresearchgate.net This methodology is particularly relevant to this compound, which also possesses a prenyl group. The synthesis of these analogs demonstrates the feasibility of introducing isoprenoid moieties onto a coumarin core, a key structural feature of this compound. researchgate.net

Furthermore, biomimetically inspired syntheses have been developed for related coumarins. These approaches aim to mimic the natural biosynthetic pathways, often leading to more efficient and stereoselective syntheses. While no biomimetic synthesis of this compound has been reported, such strategies remain a promising area for future research.

Semi-Synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a natural product, is a valuable tool for creating derivatives with potentially enhanced or novel properties. univ-lorraine.fr Although specific semi-synthetic studies on this compound are not extensively documented, the reactivity of the furanocoumarin scaffold allows for a variety of chemical transformations.

The prenyl side chain of this compound presents a reactive site for epoxidation. Epoxidation of alkenes is a well-established transformation in organic synthesis, often carried out using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). mdpi.com The reaction of an alkene with a peroxy acid proceeds via the "butterfly mechanism" to yield an epoxide. nih.gov This reaction can be highly stereoselective, with the stereochemistry of the starting alkene often dictating the stereochemistry of the resulting epoxide. mdpi.com

In the context of complex natural products, epoxidation can be both regio- and stereoselective. For instance, the epoxidation of the natural product chlorotonil with mCPBA was found to be regioselective, targeting a specific double bond within the molecule. nih.gov Similarly, the epoxidation of triterpenic allylic alcohols has been shown to be influenced by the stereochemistry of neighboring hydroxyl groups, leading to stereoselective formation of epoxides. mdpi.comnih.gov

While no specific examples of the epoxidation of this compound are available in the literature, it is chemically plausible that the prenyl group could be selectively epoxidized. The resulting epoxide derivative of this compound would introduce new functional groups, potentially altering its biological activity and providing a handle for further chemical modifications.

Beyond epoxidation, other structural modifications of the furanocoumarin core and its substituents can be envisaged for generating this compound derivatives. The esterification of hydroxyl groups is a common modification in the semi-synthesis of natural products to enhance their lipophilicity and cell permeability. mdpi.com Although this compound itself does not possess a free hydroxyl group, this strategy is relevant for hydroxylated analogs.

The furan ring can also be a site for chemical modification, although this can sometimes lead to the opening of the lactone ring of the coumarin. The structural integrity of the coumarin scaffold is generally maintained under mild reaction conditions.

The development of semi-synthetic derivatives from natural products is a common strategy in drug discovery to improve pharmacokinetic properties and reduce toxicity. mdpi.com For example, semi-synthetic derivatives of the natural product brefeldin A were synthesized to explore their structure-activity relationships. mdpi.com A similar approach could be applied to this compound, should it demonstrate interesting biological properties that warrant further investigation.

Epoxidation Reactions

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of natural products is a key strategy in medicinal chemistry to develop compounds with improved therapeutic potential. For coumarins, the design of novel analogs often focuses on modifying the substituents on the coumarin ring to enhance their interaction with biological targets.

Computational methods, such as molecular docking, can be employed to design novel analogs with predicted binding affinities for specific protein targets. For example, novel coumarin analogs have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com This approach involves creating a library of virtual compounds based on the coumarin scaffold and then computationally screening them for their potential to bind to the active site of the target protein. mdpi.com The most promising candidates are then synthesized and evaluated experimentally. mdpi.com

The synthesis of these novel analogs often involves multi-step synthetic sequences. For example, novel benzofurocoumarin analogs have been synthesized and evaluated for their anti-proliferative effects on human cancer cell lines. mdpi.com These syntheses can involve the construction of complex polycyclic systems.

While no studies have specifically reported the design and synthesis of novel this compound analogs, the general principles of drug design and synthetic chemistry are applicable. By modifying the prenyl side chain, introducing new functional groups onto the aromatic rings, or altering the furanocoumarin core, it is conceivable that novel analogs of this compound with tailored properties could be developed. The synthesis of such analogs would likely rely on the synthetic methodologies developed for other furanocoumarins and related heterocyclic compounds. mdpi.comresearchgate.net

Preclinical Biological Activities of Swietenocoumarin B

Insecticidal Activity

The potential of Swietenocoumarin B as a natural insecticide has been explored, particularly concerning its effects on mosquito larvae.

Research has identified this compound as having moderate larvicidal properties against Aedes aegypti, the mosquito vector responsible for transmitting diseases like dengue and yellow fever. tandfonline.comresearchgate.net In a notable study, a mixture containing pimpinellin (B192111) and this compound, both isolated from the hexane (B92381) fraction of Esenbeckia grandiflora roots, demonstrated larvicidal efficacy. tandfonline.comresearchgate.net The activity was quantified against the fourth-instar larvae of Aedes aegypti.

The search for new methods to control disease vectors is a significant aspect of global health strategies. tandfonline.com Plant-derived compounds are a rich source of bioactive chemicals that offer potential alternatives to synthetic insecticides. tandfonline.com

Table 1: Larvicidal Activity of this compound Mixture against Aedes aegypti Larvae

| Compound/Mixture | Target Species | Larval Stage | LC50 Value (ppm) | Source(s) |

|---|---|---|---|---|

| This compound & Pimpinellin | Aedes aegypti | Fourth-instar | 62.23 | tandfonline.comresearchgate.net |

LC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test organisms.

While the larvicidal effects of this compound against Aedes aegypti have been documented in combination with other compounds, its specific insecticidal or larvicidal activity against other major insect vectors, such as those from the Anopheles (malaria vector) or Culex genera, has not been extensively reported in the reviewed scientific literature. researchgate.netnih.govresearchgate.net Similarly, its efficacy against other pests like the housefly, Musca domestica, remains an area requiring further investigation. scielo.brnih.gov

Larvicidal Effects (e.g., against Aedes aegypti)

Enzyme Inhibition

The ability of this compound to interact with and inhibit specific enzymes is a key area of its preclinical evaluation.

This compound has been identified as an inhibitor of Ketohexokinase C (KHKC). This enzyme is crucial for the metabolism of fructose (B13574), and its inhibition is being explored as a potential therapeutic approach for metabolic disorders. researchgate.net In a bioactivity-guided study, this compound, isolated from Chloroxylon swietenia, was tested for its ability to inhibit recombinant human KHKC. The study found that the compound exhibited significant inhibition of the enzyme.

Table 2: Inhibition of Ketohexokinase C (KHKC) by this compound

| Compound | Enzyme Target | Concentration (µM) | % Inhibition | Source(s) |

|---|---|---|---|---|

| This compound | Ketohexokinase C (KHKC) | 62.5 | 58.4% |

Data derived from in vitro enzymatic assays.

Beyond its documented effect on Ketohexokinase C, the broader enzyme inhibition profile of this compound is not well-defined in the available literature. Studies on the plant genera from which this compound has been isolated, such as Dorstenia and Esenbeckia, have investigated various enzymatic activities, including acetylcholinesterase inhibition. researchgate.netscielo.org.mxresearchgate.net However, specific inhibitory constants or detailed profiles for this compound against other enzyme targets have not been widely reported.

Ketohexokinase C (KHKC) Inhibition

Cytotoxic Activities (In Vitro Models)

The potential for a compound to be cytotoxic is a fundamental aspect of preclinical research, particularly in the context of oncology. This compound has been isolated during phytochemical investigations of plants like Esenbeckia grandiflora and Dorstenia foetida, which were also screened for cytotoxic compounds. scielo.org.mxresearchgate.net

In one study focusing on Esenbeckia grandiflora, several other isolated compounds demonstrated cytotoxicity against the human breast cancer cell line MCF-7. researchgate.net However, specific cytotoxicity data, such as IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values for this compound itself, were not provided in the reviewed research. Therefore, while the compound originates from sources known to produce cytotoxic molecules, its specific in vitro cytotoxic activity remains to be fully characterized and documented.

Evaluation in Cancer Cell Lines (e.g., Leukemia Cells)

The cytotoxic potential of compounds isolated from Dorstenia species has been evaluated against various cancer cell lines. Extracts from plants known to be sources of this compound have demonstrated activity against human leukemia cell lines. For instance, phytochemical analyses of Dorstenia brasiliensis have led to the isolation of coumarins alongside triterpenoids that exhibited moderate cytotoxicity against L-1210 and HL-60 leukemia cells. biolegend.com

While specific IC50 values for this compound against leukemia cells are not extensively documented in publicly available literature, the general class of coumarins has shown significant anti-proliferative effects. The evaluation of related compounds provides a context for the potential activity of this compound. For example, studies on other natural and synthetic coumarins report cytotoxic activity against human myeloid leukemia (HL-60) and other leukemia cell lines like K562. researchgate.netjapsonline.comresearchgate.netacademicjournals.orgmdpi.com The National Cancer Institute (NCI) considers a crude extract with an IC50 value of less than 20 µg/ml to be active against cancer cells. nih.gov

Table 1: Examples of Cytotoxic Activity of Related Compounds Against Leukemia Cell Lines This table presents data for compounds related to this compound to illustrate the cytotoxic potential of this chemical class. Specific data for this compound was not available in the cited literature.

| Compound/Extract | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Betulinic Acid | HL-60 | 2.60 µg/mL (72h) | academicjournals.org |

| Betulinic Acid Acetate (B1210297) | HL-60 | 1.38 µg/mL (72h) | academicjournals.org |

| Diphenyltin(IV) dithiocarbamate | K562 | 4.0 µM (24h) | japsonline.com |

| Triphenyltin(IV) dithiocarbamate | K562 | 8.0 µM (24h) | japsonline.com |

| Doxorubicin (Control) | HL-60 | 0.21 µg/mL (72h) | academicjournals.org |

| Hybrid δ-Lactone (DL-247) | HL-60 | 1.15 µM (24h) | mdpi.com |

Mechanisms of Cytotoxicity in Cellular Models

The cytotoxic effects of coumarins against cancer cells are often mediated through the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com Apoptosis is a highly regulated process involving a cascade of molecular events that lead to the dismantling of the cell. mdpi.com Key players in this process are a family of proteases called caspases. biolegend.com

The apoptotic mechanism can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3. mdpi.comthermofisher.com Research on coumarin (B35378) derivatives and extracts from Dorstenia species suggests that their cytotoxic action involves the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate caspase-3. mdpi.comassaygenie.comwikipedia.org

Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing. biolegend.comassaygenie.com Furthermore, the activity of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is often modulated by cytotoxic coumarins. mdpi.com An increase in the Bax/Bcl-2 ratio is a common indicator of the induction of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. mdpi.com

Antimicrobial Activities (In Vitro)

The antimicrobial properties of coumarins and their derivatives have been investigated against a range of pathogenic microorganisms.

The antifungal potential of coumarins has also been explored. These compounds have been tested against clinically relevant fungi, including Candida albicans and Aspergillus niger, which are known to cause opportunistic infections in humans. biomedpharmajournal.orgbrieflands.comnih.gov The activity is assessed using the MIC, similar to antibacterial testing. adelaide.edu.auresearchgate.net Essential oils containing coumarin derivatives have shown significant antifungal effects, suggesting that this class of compounds could be a source for new antifungal agents. biomedpharmajournal.org

Table 2: Examples of In Vitro Antimicrobial Activity of Related Coumarins This table provides representative MIC values for related coumarin compounds to indicate potential activity. Specific data for this compound was not available in the cited literature.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-Hydroxycoumarin | Staphylococcus aureus | 200 | mdpi.com |

| 7-Hydroxycoumarin | Escherichia coli | 800 | mdpi.com |

| Salicylic Acid Microcapsules | Staphylococcus aureus | 4000 | semanticscholar.org |

| Salicylic Acid Microcapsules | Escherichia coli | 4000 | semanticscholar.org |

| Eugenia caryophyllata Oil | Candida albicans | 0.50 | biomedpharmajournal.org |

| Eugenia caryophyllata Oil | Aspergillus niger | 0.125 | biomedpharmajournal.org |

Antibacterial Effects

Antioxidant Potential

Extracts from plants of the Dorstenia genus, known sources of this compound, have demonstrated antioxidant properties. myfoodresearch.com The antioxidant capacity of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. myfoodresearch.comresearchgate.netplantsjournal.com In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. A higher scavenging activity, which corresponds to a lower IC50 value (the concentration required to scavenge 50% of DPPH radicals), indicates greater antioxidant potential. myfoodresearch.comresearchgate.net

Other Investigated Preclinical Activities

Beyond cytotoxicity and antimicrobial effects, other preclinical activities of coumarins have been explored. One notable area is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). phcogrev.com Inhibitors of AChE are used as a therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. phcogrev.comheraldopenaccess.usconicet.gov.ar Several natural and synthetic coumarins have been identified as potent AChE inhibitors, with some exhibiting IC50 values in the micromolar and even nanomolar range. mdpi.comresearchgate.net The isolation of this compound from plants studied for their neurological effects suggests that this compound may also possess cholinesterase-inhibiting properties, warranting further investigation. researchgate.net

Mechanisms of Action of Swietenocoumarin B

Molecular Targeting and Binding Interactions (e.g., KHKC)

Research has identified Swietenocoumarin B as an inhibitor of Ketohexokinase Isoform C (KHKC). nih.govresearchgate.net KHKC, also known as fructokinase, is the principal enzyme that initiates the metabolism of dietary fructose (B13574). nih.gov It catalyzes the phosphorylation of fructose to fructose-1-phosphate. nih.gov This action is a critical step, as KHKC's rapid metabolism of fructose can lead to a swift reduction in hepatic ATP (adenosine triphosphate), which in turn promotes the accumulation of uric acid and triglycerides. nih.gov

The inhibition of KHKC is considered a key mechanism for mitigating the adverse metabolic effects associated with high fructose consumption. nih.govresearchgate.net In a high-throughput screening of a phytochemical library, this compound, derived from Chloroxylon swietenia, was identified as having inhibitory activity against KHKC. nih.gov The study determined its half-maximal inhibitory concentration (IC₅₀), a measure of its potency, to be 58.4 μM. nih.govresearchgate.net

While the precise binding interactions of this compound with KHKC have not been detailed in the available literature, the process of molecular docking is a common computational method used to predict how a ligand binds to a protein's three-dimensional structure. nih.govfrontiersin.org Such studies for other coumarins have been used to investigate structural requirements for effective enzyme inhibition. scienceopen.com

Table 1: Inhibitory Activity of this compound against KHKC

| Compound Name | Molecular Target | Source Organism | IC₅₀ (μM) |

|---|---|---|---|

| This compound | Ketohexokinase Isoform C (KHKC) | Chloroxylon swietenia | 58.4 nih.govresearchgate.net |

Cellular Pathways Modulated by this compound

The primary cellular pathway modulated by this compound, based on its known molecular target, is the fructose metabolism pathway. By inhibiting KHKC, this compound interferes with the first step of fructose metabolism, which primarily occurs in the liver, kidneys, and small intestine where KHKC is highly expressed. nih.gov The inhibition of this enzyme can prevent the rapid depletion of intracellular ATP and the subsequent downstream effects, including the production of uric acid and the synthesis of fatty acids (lipogenesis). nih.gov The objective of identifying KHKC inhibitors is to develop therapeutics that can prevent or treat the adverse effects of high dietary sugar, such as metabolic imbalance. nih.gov

Additionally, broader studies on coumarin (B35378) derivatives suggest other potential pathway modulations. For instance, some coumarins have been shown to enhance bone formation by increasing the expression of bone morphogenetic protein-2 (BMP-2) through the p38 and ERK-dependent signaling pathway in osteoblasts. bvsalud.org However, research specifically confirming this compound's activity on the p38/ERK pathway is not available. Coumarins as a class have been noted to modulate various signaling pathways, including those involved in cell proliferation, inflammation, and oxidative stress. nih.gov

Structure-Mechanism Relationships

The relationship between a molecule's chemical structure and its biological mechanism is fundamental to understanding its activity. For coumarins, the core bicyclic scaffold, formed by a fused benzene (B151609) and pyrone ring, is a privileged structure in medicinal chemistry that can be readily functionalized. scienceopen.comresearchgate.net The specific substitutions on this core structure dictate the compound's interaction with biological targets and, consequently, its mechanism of action. scienceopen.com

In the context of KHKC inhibition, a study that screened various phytochemicals provides comparative data that can offer insights into the structure-mechanism relationships. nih.govresearchgate.net this compound is a furanocoumarin, a subclass of coumarins characterized by an additional furan (B31954) ring. Its inhibitory potency against KHKC (IC₅₀ of 58.4 μM) can be compared to other coumarins and phytochemicals tested in the same assay. nih.govresearchgate.net For example, Osthole, another coumarin derivative, showed much higher potency with an IC₅₀ of 0.7 μM. researchgate.net In contrast, other complex phytochemicals like Methoxy (B1213986) isobavachalcone (B1672217) exhibited even greater inhibition (IC₅₀ = 0.2 μM). researchgate.net

This variation in activity suggests that specific structural features, such as the type and position of substituent groups on the coumarin or flavonoid backbone, play a critical role in the binding and inhibition of KHKC. scienceopen.com Systematic studies on other enzymes, like monoamine oxidase, have shown that substitutions at different positions on the coumarin ring have unique effects on inhibitory activity and selectivity. scienceopen.com While a detailed structure-mechanism study for this compound's action on KHKC has not been published, the existing data underscores the importance of its specific molecular architecture in its observed biological activity.

Structure Activity Relationship Sar Studies of Swietenocoumarin B

Identification of Pharmacophoric Features for Specific Activities

A pharmacophore is the three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. nih.govunina.it For Swietenocoumarin B, the primary pharmacophoric features are rooted in its coumarin (B35378) core, which is a common scaffold in many biologically active compounds. researchgate.net

Key pharmacophoric elements of coumarins like this compound generally include:

Aromatic Ring System: The benzene (B151609) ring of the benzopyran-2-one structure is crucial for hydrophobic and aromatic interactions within the binding sites of target proteins. nih.gov

Hydrogen Bond Acceptors: The oxygen atoms in the lactone ring and any ether or hydroxyl substituents can act as hydrogen bond acceptors, forming crucial interactions with biological targets. nih.gov

While specific pharmacophore models for this compound's various activities are not extensively detailed in the available literature, general coumarin pharmacophore models suggest that the arrangement of these features is critical for activities such as antimicrobial and anticancer effects. researchgate.netnih.gov For instance, in antifungal activity against Trichophyton rubrum, certain furanocoumarins demonstrated notable efficacy, suggesting the furan (B31954) ring fusion and specific substitution patterns are key pharmacophoric features. scielo.org.mx

The larvicidal activity of a mixture containing this compound against Aedes aegypti indicates that its structural motifs contribute to this biological effect, although the precise pharmacophoric arrangement for this activity requires further elucidation. researchgate.net

Impact of Functional Group Modifications on Biological Potency

The biological activity of a molecule like this compound can be significantly altered by modifying its functional groups. reachemchemicals.comnih.gov These modifications can affect the molecule's electronic properties, solubility, and steric interactions with its target. ashp.org

Research on coumarin derivatives demonstrates the profound impact of functional group modifications:

Hydroxylation: The introduction of hydroxyl groups can increase a molecule's polarity and its ability to form hydrogen bonds, which can enhance its interaction with certain biological targets. ashp.org The presence of a hydroxylated prenyl side chain in this compound, as compared to non-hydroxylated analogs, likely influences its specific biological profile. researchgate.net

Alkoxylation: The presence and position of methoxy (B1213986) groups on the coumarin ring are known to modulate activity. For example, in a study of 3-phenylcoumarins, the position of a methoxy group influenced the inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org

Prenylation: The prenyl side chain is a common feature in many bioactive natural products. Modifications to this chain, such as hydroxylation or cyclization, can drastically alter the biological potency. For example, the dihydroxylated prenyl side chain in this compound is a key structural feature.

Halogenation: The introduction of halogens like chlorine or bromine can alter the electronic distribution and lipophilicity of the molecule, often leading to enhanced biological activity. researchgate.net

The following table summarizes the impact of different functional groups on the biological activities of coumarin derivatives, providing a basis for understanding how modifications to this compound might affect its potency.

| Functional Group Modification | Potential Impact on Biological Potency | Reference |

| Hydroxylation | Increases polarity and hydrogen bonding capacity, potentially enhancing interactions with biological targets. | ashp.org |

| Methoxylation | Modulates electronic properties and lipophilicity, influencing enzyme inhibitory activity. | frontiersin.org |

| Prenylation/Geranylation | Affects lipophilicity and membrane permeability; modifications can fine-tune activity. | scielo.org.mx |

| Halogenation | Alters electronic distribution and lipophilicity, often enhancing antimicrobial or anticancer activity. | researchgate.net |

| N-containing heterocycles | Introduction of nitrogen-containing rings can introduce new interaction points and improve activity. | nih.gov |

Stereochemical Influences on Activity

Stereochemistry plays a crucial role in the biological activity of molecules, as biological targets such as enzymes and receptors are chiral. beilstein-journals.org The specific three-dimensional arrangement of atoms in a molecule can determine its ability to bind to its target. nih.gov

For this compound, the stereochemistry of the hydroxylated prenyl side chain is a critical factor. The presence of chiral centers in this side chain means that different stereoisomers of this compound can exist. These isomers may exhibit different biological activities due to their differential fit within the binding site of a target protein.

The synthesis of specific stereoisomers of this compound and the evaluation of their individual biological activities would be necessary to fully elucidate the stereochemical requirements for its various pharmacological effects.

Comparative SAR with Related Coumarins

Comparing the structure-activity relationships of this compound with other related coumarins provides valuable insights into the structural requirements for specific biological activities. researchgate.netijpsr.com

Furanocoumarins: this compound is a furanocoumarin. Compared to simple coumarins, the furan ring fusion extends the aromatic system and can enhance interactions with DNA or specific enzymes. Other furanocoumarins isolated from the same plant sources, such as xanthotoxin and isopimpinellin, have shown activities like larvicidal effects. researchgate.net A mixture of pimpinellin (B192111) and this compound was found to be effective against Aedes aegypti larvae. researchgate.net

Prenylated Coumarins: The prenyl side chain is a common feature in many bioactive coumarins. The hydroxylation pattern on this side chain significantly influences activity. For instance, the specific dihydroxybutyl side chain in this compound distinguishes it from other prenylated coumarins and likely contributes to its unique biological profile.

Coumarins with Different Substituents: A wide range of synthetic and natural coumarins with different substituents at various positions of the coumarin nucleus have been studied. For example, substitutions at the C-3 and C-4 positions have been shown to be critical for anti-inflammatory and anticancer activities. researchgate.net The presence of a hydroxyl group at C-7 is often associated with antioxidant properties.

The following table presents a comparative overview of this compound and other related coumarins, highlighting key structural differences and associated biological activities.

| Compound Name | Key Structural Features | Reported Biological Activities | Reference |

| This compound | Furanocoumarin with a dihydroxylated prenyl side chain. | Larvicidal (in mixture). researchgate.net | scielo.org.mxresearchgate.net |

| Pimpinellin | Furanocoumarin with two methoxy groups. | Larvicidal (in mixture). researchgate.net | researchgate.net |

| Xanthotoxin | Linear furanocoumarin. | Larvicidal. researchgate.net | researchgate.net |

| Isopimpinellin | Angular furanocoumarin. | Larvicidal. researchgate.net | researchgate.net |

| Novobiocin | Coumarin-based antibiotic with a complex sugar moiety. | Hsp90 inhibitor, anticancer. nih.gov | nih.gov |

This comparative analysis underscores that while the coumarin scaffold provides a general framework for biological activity, the specific type and pattern of substitutions are crucial in determining the potency and selectivity of the compound.

Analytical Methodologies for Swietenocoumarin B

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of Swietenocoumarin B from complex mixtures, such as plant extracts. The choice of technique depends on the specific analytical goal, whether it is for purification or for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of furanocoumarins like this compound. researchgate.netnih.gov It offers high resolution and sensitivity, making it suitable for both identifying and quantifying the compound in various matrices. nih.gov

Research Findings:

In typical HPLC analyses, a C18 reversed-phase column is employed. nih.govinternationaloliveoil.org The separation is often achieved using a gradient mobile phase, which commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with a controlled pH using acids like phosphoric acid. nih.govinternationaloliveoil.org Detection is most frequently performed using a UV-Vis Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification. nih.gov For instance, a method for analyzing phenolic compounds might utilize a gradient of acetonitrile and phosphoric acid solution (pH=2) over a 60-minute runtime. nih.gov The identification and quantification of this compound are typically accomplished by comparing its retention time and UV spectrum with that of a reference standard. nih.gov

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size nih.govinternationaloliveoil.org |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Sulfuric Acid or adjusted to pH 2 with Phosphoric Acid) nih.govsielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm internationaloliveoil.orgsielc.com |

| Injection Volume | Variable, typically in the microliter range |

| Column Temperature | Ambient or controlled room temperature internationaloliveoil.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the preliminary screening and qualitative analysis of this compound in plant extracts. nih.govresearchgate.net It is particularly useful for monitoring the progress of extraction and purification processes. umich.edu

Research Findings:

For the analysis of coumarins, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. bjbms.org A variety of mobile phase systems can be employed to achieve separation, with the choice depending on the polarity of the target compounds. A common solvent system for separating coumarins is a mixture of cyclohexane (B81311) and ethyl acetate (B1210297). bjbms.org After development, the chromatogram is visualized under UV light at wavelengths of 254 nm and 366 nm, where coumarins typically exhibit fluorescence. nih.govbjbms.org The presence of this compound can be confirmed by comparing its retention factor (Rf) value and fluorescence with that of a known standard. bjbms.org

Interactive Data Table: Typical TLC System for Coumarin (B35378) Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates bjbms.org |

| Mobile Phase | Cyclohexane-ethylacetate (e.g., 13:7 v/v) bjbms.org |

| Sample Application | Applied as spots or bands using a capillary tube umich.edubjbms.org |

| Development | In a saturated chromatographic chamber nih.gov |

| Visualization | UV lamp at 254 nm and 366 nm nih.govbjbms.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While many coumarins may require derivatization to increase their volatility for GC analysis, this method can provide high-resolution separation and quantification. bibliotekanauki.pl

Research Findings:

The coupling of GC with a mass spectrometer (GC-MS) is a particularly effective approach, as it combines the separation power of GC with the identification capabilities of MS. mdpi.com For the analysis of complex mixtures, a capillary column is typically used. The instrument parameters, such as the temperature program of the oven and the type of detector (e.g., Flame Ionization Detector - FID or MS), are optimized to achieve the desired separation and sensitivity. nih.govjsac.or.jp While direct GC analysis of this compound is less common than HPLC, derivatization can make it a viable and highly sensitive analytical option. bibliotekanauki.pl

Interactive Data Table: General GC Parameters

| Parameter | Description |

| Injection | Split or splitless injection of the sample solution chromatographyonline.com |

| Column | Capillary column (e.g., with a non-polar or medium-polar stationary phase) |

| Carrier Gas | Inert gas such as Helium or Nitrogen |

| Oven Temperature | Programmed temperature ramp to elute compounds based on boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov |

Spectroscopic Methods for Identification and Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules like this compound. rsc.org Both ¹H and ¹³C NMR are crucial for this purpose.

Research Findings:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would include those for aromatic protons, olefinic protons of the furan (B31954) and pyrone rings, methoxy (B1213986) group protons, and protons of the isopentenyl side chain. researchgate.net The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the molecule. rsc.org The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). sdsu.edu

Interactive Data Table: Illustrative NMR Data Interpretation

| Nucleus | Type of Information Provided | Typical Chemical Shift Ranges (ppm) for Coumarins |

| ¹H | Number and environment of protons, proton-proton coupling | Aromatic (6.5-8.0), Olefinic (6.0-8.0), Methoxy (3.5-4.0), Aliphatic (1.5-3.0) |

| ¹³C | Number and type of carbon atoms (C, CH, CH₂, CH₃) | Carbonyl (160-170), Aromatic/Olefinic (100-160), Methoxy (55-65), Aliphatic (20-40) |

| COSY | Correlation between coupled protons | Cross-peaks indicate neighboring protons |

| HSQC | Correlation between protons and directly attached carbons | Cross-peaks link specific protons to their carbons |

| HMBC | Correlation between protons and carbons over 2-3 bonds | Cross-peaks reveal long-range connectivity, key for structure assembly |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. gatech.edu

Research Findings:

When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), MS provides both separation and identification in a single analysis. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the determination of the molecular ion, often as a protonated molecule [M+H]⁺. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. researchgate.net For this compound, fragmentation patterns can reveal the loss of specific groups, such as a methyl radical (•CH₃) or carbon monoxide (CO), from the parent ion. researchgate.netresearchgate.net These fragmentation pathways provide valuable clues about the structure, such as the location of substituents on the coumarin core. researchgate.netlibretexts.org For instance, in the case of a C-8 isopentenyl group and a C-5 methoxy group, as in this compound, the neutral loss of CO from a key fragment ion is significantly more abundant than the loss of a methyl radical. researchgate.netresearchgate.net

Interactive Data Table: Key Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 271 | Protonated molecular ion of this compound |

| [M+H - •CH₃]⁺ | 256 | Loss of a methyl radical from the molecular ion |

| [M+H - CO]⁺ | 243 | Loss of carbon monoxide from the molecular ion |

| Fragment Ion a₁ | 229 | A key fragment ion in the MS/MS spectrum researchgate.netresearchgate.net |

| [a₁ - CO]⁺ | 201 | Loss of carbon monoxide from fragment ion a₁ researchgate.netresearchgate.net |

| [a₁ - •CH₃]⁺ | 214 | Loss of a methyl radical from fragment ion a₁ researchgate.netresearchgate.net |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental in the structural elucidation and characterization of natural products, including this compound. These methods provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups. libretexts.org The covalent bonds within a molecule are not static; they experience various vibrational motions, such as stretching and bending. libretexts.org The energy required for these vibrations corresponds to the infrared region of the electromagnetic spectrum. libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying these groups within a molecule. libretexts.org

For coumarins, characteristic IR absorption bands indicate the presence of a lactone ring, aromatic systems, and other substituent groups. While specific IR data for this compound is not detailed in the provided search results, a general understanding of coumarin IR spectra allows for the prediction of its key absorption peaks. A typical coumarin skeleton would exhibit strong absorption bands corresponding to the C=O (carbonyl) stretching of the lactone ring, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include those for C=C stretching of the aromatic ring and C-O stretching vibrations.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Lactone C=O | 1700 - 1750 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O | 1000 - 1300 | Stretching |

Ultraviolet (UV) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com It measures the absorption of UV or visible light by a sample, which is influenced by its molecular composition. technologynetworks.com This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. bioglobax.com The UV spectra of coumarins are characterized by absorption bands that arise from the π → π* electronic transitions within the benzopyrone system.

The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the coumarin nucleus. While specific λmax values for this compound were not found, the general UV absorption characteristics of coumarins can be described. Typically, coumarins exhibit two or three main absorption bands in the UV region between 200 and 400 nm. researchgate.net The exact wavelengths of these bands can help in identifying the type of coumarin and its substitution pattern.

Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detectability, improving chromatographic separation, or increasing its volatility for mass spectrometry. researchgate.net For coumarins like this compound, derivatization can be employed to enhance their analysis in complex matrices.

One common strategy involves reactions that target the functional groups of the coumarin. For instance, post-chromatographic derivatization with potassium hydroxide (B78521) can be used to visualize coumarin on an HPTLC plate by inducing fluorescence. acs.org The resulting fluorescent signal can be stabilized and intensified by treatment with a methanolic poly(ethylene glycol) (PEG) solution. acs.org

Another approach is to introduce a tag into the molecule to improve its ionization efficiency in mass spectrometry. rsc.org While not specific to this compound, derivatization strategies for coumarins in general often aim to enhance their fluorescent or mass spectrometric detection. acs.orgnih.gov For example, coumarin derivatives can be used as tags for peptides to improve their signal intensities in MALDI-TOF MS. acs.orgnih.gov These strategies often involve coupling a reagent to a specific functional group on the coumarin scaffold. The Pechmann condensation is a powerful method for synthesizing coumarin rings and allows for the introduction of various substituents that can serve as points for derivatization. rsc.org

Interactive Data Table: Common Derivatization Strategies for Coumarins

| Strategy | Reagent/Method | Purpose | Analytical Technique |

| Fluorescence Enhancement | Potassium Hydroxide, PEG | Increase detection sensitivity | HPTLC |

| Improved MS Signal | Coumarin-based tags | Enhance ionization and signal intensity | MALDI-TOF MS |

| Introduction of Functional Groups | Pechmann Condensation | Create sites for further derivatization | Synthesis, Chromatography |

Quantitative Determination in Biological and Botanical Matrices

The quantitative determination of this compound in biological and botanical matrices is crucial for understanding its distribution, bioavailability, and potential applications. This process typically involves extraction from the matrix followed by analysis using a suitable analytical technique.

Extraction

The first step is the efficient extraction of the compound from the sample matrix. nih.gov Solvent extraction is a widely used method, and the choice of solvent is critical. nih.gov Factors to consider include the polarity of the target compound and the matrix, as well as the solvent's toxicity and volatility. nih.gov For plant materials, this often involves maceration or soxhlet extraction with solvents like methanol, ethanol, or acetone (B3395972). nih.gov For biological samples such as plasma or urine, sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove interfering substances. rsc.orgorientjchem.org

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of coumarins in various extracts. notulaebotanicae.ro When coupled with a UV-Vis or a photodiode array (PDA) detector, HPLC allows for the separation and quantification of individual compounds in a complex mixture. notulaebotanicae.ro For higher sensitivity and selectivity, especially in complex biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is the method of choice. rsc.orguab.edu

Method validation is an essential part of quantitative analysis to ensure the accuracy, precision, and robustness of the results. notulaebotanicae.ro This includes determining the limit of detection (LOD), limit of quantitation (LOQ), linearity, recovery, and repeatability. notulaebotanicae.ro

While specific quantitative data for this compound in biological or botanical matrices was not available in the provided search results, the general methodologies for quantifying coumarins are well-established. For example, a study on the quantitative analysis of arbutin (B1665170) and hydroquinone (B1673460) in plant materials utilized an RP-HPLC method with UV detection, demonstrating good sensitivity, linearity, and accuracy. notulaebotanicae.ro Similar approaches could be adapted for the quantification of this compound.

Interactive Data Table: Methods for Quantitative Determination of Coumarins

| Analytical Technique | Detector | Common Applications | Key Validation Parameters |

| HPLC | UV-Vis, PDA | Quantification in plant extracts | LOD, LOQ, Linearity, Recovery, Precision |

| LC-MS | Mass Spectrometer | Quantification in biological fluids | Specificity, Matrix Effect, Stability |

| HPTLC | Densitometer | Screening and quantification in herbal products | Rf value, Peak Area |

Future Research Directions and Potential Applications

Elucidation of Novel Biological Activities

Initial studies have identified Swietenocoumarin B as an inhibitor of ketohexokinase C (KHKC), an enzyme implicated in fructose (B13574) metabolism. nih.gov This finding opens the door to investigating its potential role in metabolic disorders. Future research should systematically screen this compound against a wide array of biological targets to uncover novel activities. This could include, but is not limited to, its effects on various cancer cell lines, its potential as an antimicrobial agent against a spectrum of pathogens, and its anti-inflammatory properties. For instance, a study on coumarin (B35378) derivatives from Esenbeckia grandiflora highlighted the larvicidal activity of related compounds against Aedes aegypti, suggesting a potential avenue for vector control research for this compound. tandfonline.comresearchgate.net

Chemoenzymatic Synthesis and Biotransformation Studies

While this compound can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and create structural analogs. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, can offer milder reaction conditions and higher selectivity compared to purely chemical methods. nih.govfigshare.comresearchgate.netacs.org Furthermore, biotransformation studies using microorganisms or isolated enzymes can be employed to generate novel derivatives of this compound. researchgate.netmdpi.comnih.govacademicjournals.org Filamentous fungi, for example, are known to catalyze various reactions on coumarin scaffolds, such as hydroxylations and ring openings, potentially leading to new compounds with enhanced or different biological activities. researchgate.netacademicjournals.org Plant cell cultures can also be explored as biocatalytic systems for modifying coumarins. rsc.org

Rational Design of Potent and Selective Analogs

The structural framework of this compound provides a template for the rational design of new, more potent, and selective analogs. By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to improve its interaction with its biological target. nih.govrhhz.netresearchgate.netnih.gov For example, computational modeling and quantitative structure-activity relationship (QSAR) studies can predict how different functional groups at various positions on the coumarin core might influence its biological activity. nih.gov This approach allows for the focused synthesis of compounds with potentially improved therapeutic properties. The development of biheterocyclic coumarins, which combine the coumarin scaffold with other heterocyclic rings, represents another strategy for creating diverse and potent analogs. benthamdirect.com

Development of Sustainable Production Methods

As research into this compound and its analogs progresses, the development of sustainable production methods will become increasingly important. Over-reliance on extraction from natural plant sources can be inefficient and environmentally taxing. mdpi.com Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of coumarins. researchgate.net This involves engineering microorganisms like Escherichia coli or yeast to produce this compound or its precursors from simple, renewable feedstocks. mdpi.com Another approach involves utilizing lignin, an abundant plant-based polymer, as a starting material for the microbial synthesis of coumarins, which aligns with the principles of a circular bioeconomy. repec.org Biocatalytic approaches, using either isolated enzymes or whole-cell systems, also contribute to greener and more sustainable production processes. iajesm.in

Q & A

Q. How can researchers optimize this compound’s selectivity across nuclear receptors (e.g., ER, PPAR-γ, glucocorticoid receptor)?

- Methodological Answer : Develop a selectivity panel using TR-FRET coactivator recruitment assays (e.g., Invitrogen LanthaScreen™). Apply structure-activity relationship (SAR) studies focusing on the 5-methoxy and 7-hydroxy groups. Use cryo-EM to resolve receptor-ligand complexes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.